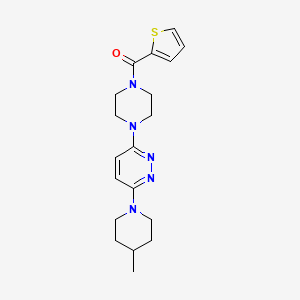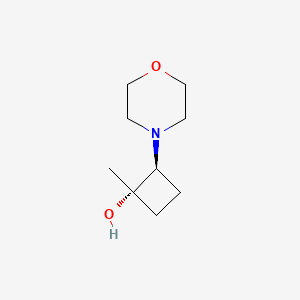
(1S,2S)-1-Methyl-2-morpholinocyclobutan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(1S,2S)-1-Methyl-2-morpholinocyclobutan-1-ol” is a chemical compound with the CAS Number: 2303549-25-7 . It has a molecular weight of 171.24 and its IUPAC name is (1S,2S)-1-methyl-2-morpholinocyclobutan-1-ol . The compound is in the form of an oil .
Molecular Structure Analysis
The InChI code for “(1S,2S)-1-Methyl-2-morpholinocyclobutan-1-ol” is 1S/C9H17NO2/c1-9(11)3-2-8(9)10-4-6-12-7-5-10/h8,11H,2-7H2,1H3/t8-,9-/m0/s1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model.Physical And Chemical Properties Analysis
“(1S,2S)-1-Methyl-2-morpholinocyclobutan-1-ol” is an oil . It has a molecular weight of 171.24 .Aplicaciones Científicas De Investigación
Synthetic Chemistry and Molecular Structure
One study focuses on the synthesis and crystalline structure of oxime derivatives, including morpholin groups, which are relevant to the compound . The research highlights the crystallography of compounds containing cyclobutane rings and morpholin groups, providing insights into their structural characteristics and potential applications in synthetic chemistry (Dinçer et al., 2005).
Antisense Oligonucleotides and Gene Function
A comprehensive review on the state of the art in therapeutic oligonucleotides elucidates the role of various modifications, including morpholino oligomers, in enhancing the biological activity of antisense oligonucleotides. These modifications are crucial for achieving effective gene silencing in therapeutic applications, showcasing the relevance of morpholino compounds in genetic research and drug development (Smith & Zain, 2019).
Drug Development and Molecular Interactions
Another study details the synthesis of a morpholine derivative aimed at producing potent antimicrobials, indicating the utility of such compounds in developing new therapeutic agents (Kumar et al., 2007). This highlights the potential of (1S,2S)-1-Methyl-2-morpholinocyclobutan-1-ol derivatives in contributing to the synthesis of novel drugs.
Biological Studies and Mechanisms
Research on morpholino oligonucleotides, which share a functional group with the compound , discusses their application in inhibiting gene function. Morpholinos are particularly noted for their specificity and efficacy in gene knockdown experiments across various model organisms, underscoring their importance in developmental biology and genetic studies (Heasman, 2002).
Photomodulation of Gene Expression
A novel approach to regulating gene expression using caged circular morpholino oligomers is documented, demonstrating the versatility of morpholino derivatives in precise genetic manipulations. This technique allows for spatiotemporal control over gene knockdown, providing a powerful tool for studying gene function in developmental processes (Wang et al., 2012).
Propiedades
IUPAC Name |
(1S,2S)-1-methyl-2-morpholin-4-ylcyclobutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-9(11)3-2-8(9)10-4-6-12-7-5-10/h8,11H,2-7H2,1H3/t8-,9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLYTWGJVKJFERP-IUCAKERBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC1N2CCOCC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CC[C@@H]1N2CCOCC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,2S)-1-Methyl-2-(morpholin-4-yl)cyclobutan-1-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

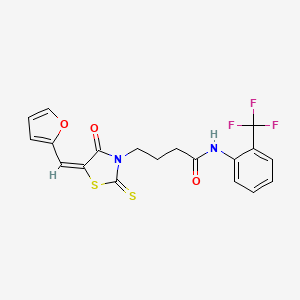
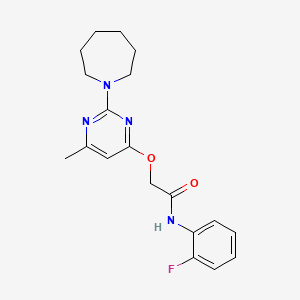
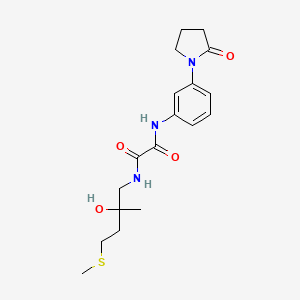
![{2-[(2-Amino-6-chloropyrimidin-4-yl)amino]-6-chloropyrimidin-4-yl}diethylamine](/img/structure/B2820014.png)

![5-bromo-3-{[4-(methylsulfanyl)phenyl]imino}-1H-indol-2-one](/img/structure/B2820018.png)
![N-[1-(3-Cyclopentyloxyphenyl)propan-2-yl]prop-2-enamide](/img/structure/B2820019.png)
![3-Cyclopropyl-6-[[1-(oxolan-3-ylmethyl)piperidin-4-yl]methoxy]pyridazine](/img/structure/B2820021.png)
![(Z)-ethyl 4-(3-((3-ethyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate](/img/structure/B2820023.png)


![Benzo[c][1,2,5]thiadiazol-5-yl(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone](/img/structure/B2820027.png)

